N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
Molecular Formula |
C19H28N4O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C19H28N4O3/c1-14-8-4-7-11-19(14)16(25)23(17(26)21-19)12-15(24)22(2)18(13-20)9-5-3-6-10-18/h14H,3-12H2,1-2H3,(H,21,26) |
InChI Key |
BHXMZUKVPRAQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)N(C)C3(CCCCC3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves multiple steps, typically starting with the preparation of the diazaspirodecane core. This core is then functionalized with a cyanocyclohexyl group and an acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially leading to new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: It has potential therapeutic applications, possibly as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as the spirocyclic diazaspiro core or acetamide side chain. Data are derived from crystallographic, synthetic, and spectral studies in the provided evidence.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substitutions at the 6-position (e.g., methyl in the target compound) influence steric effects and pharmacokinetic properties.
Acetamide Substituents: Polar Groups: The 4-sulfamoylphenyl substituent () increases hydrophilicity, which may improve solubility but reduce membrane permeability. Aromatic/Heterocyclic Groups: Benzothiazole () and dichlorophenyl () moieties are associated with biological activity (e.g., kinase inhibition, anticonvulsant effects). Cyanocyclohexyl vs. Cyclopentylcarbamoyl: The target compound’s cyano group may engage in dipole interactions, whereas the carbamoyl group in could enhance hydrogen bonding.
Synthetic Methods :
- The target compound’s synthesis likely parallels routes for related acetamides, such as 1,3-dipolar cycloaddition (used in ) or carbodiimide-mediated coupling (employed in ).
Spectroscopic Data :
Biological Activity
N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Common Name : N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- CAS Number : 1009761-57-2
- Molecular Formula : C₁₉H₂₈N₄O₃
- Molecular Weight : 360.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₄O₃ |
| Molecular Weight | 360.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide. Notably, derivatives that share structural motifs have demonstrated efficacy against solid tumors by inhibiting key oncogenic proteins like KRAS. For instance, a related compound showed a dose-dependent antitumor effect in mouse models bearing xenografts of human non-small cell lung cancer (NSCLC) .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of crucial signaling pathways associated with cancer progression. Specifically, it is hypothesized that the compound may interact with RAS proteins, which are pivotal in regulating cell proliferation and survival . The ability to bind covalently to mutated forms of RAS could represent a novel therapeutic strategy.
In Vitro Studies
In vitro assays have indicated that compounds structurally related to N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. These studies typically employ assays such as MTT or XTT to evaluate cell viability post-treatment.
In Vivo Efficacy
In vivo studies utilizing xenograft models have provided further evidence of the compound's antitumor activity. For example, a study demonstrated that a structurally similar compound led to substantial tumor regression in mice when administered subcutaneously .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
The synthesis typically employs 1,3-dipolar cycloaddition between azide and alkyne precursors, catalyzed by copper(II) acetate (10 mol%) in a tert-butanol-water (3:1) solvent system. Key steps include:
- Reagent stoichiometry : Equimolar ratios of azide and alkyne precursors (0.5 mmol each) minimize side products.
- Purification : Crude products are recrystallized using ethanol after ethyl acetate extraction and sodium sulfate drying .
- Monitoring : TLC (hexane:ethyl acetate, 8:2) ensures reaction completion within 6–8 hours at room temperature.
Basic Question
Q. Which spectroscopic techniques are most effective for structural characterization?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR :
- ¹H NMR resolves cyclohexyl and methyl protons (e.g., δ 5.38 ppm for –NCH₂CO–).
- ¹³C NMR confirms spirocyclic carbons (e.g., δ 52.0–165.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at 404.1348 for a related analog) .
Advanced Question
Q. How can researchers resolve spectral contradictions during structural elucidation?
Contradictions often arise from conformational polymorphism or solvent-induced shifts. Strategies include:
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., spirocyclic diazaspiro analogs) .
- X-ray crystallography : Resolves ambiguities by revealing 3D conformations, as seen in dichlorophenylacetamide derivatives with multiple asymmetric units .
- Dynamic NMR : Detects rotameric equilibria in amide bonds under variable temperatures .
Advanced Question
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Screens binding affinity to enzymes (e.g., anticonvulsant targets like GABA receptors) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bonding patterns .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the spirocycle) with bioactivity .
Basic Question
Q. What in vitro assays are suitable for initial pharmacological screening?
- Anticonvulsant activity :
- Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .
- IC₅₀ determination : Via fluorometric assays targeting ion channels .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to evaluate safety margins .
Advanced Question
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Pharmacokinetic (PK) studies : Measure bioavailability using LC-MS/MS to identify metabolic instability (e.g., cytochrome P450-mediated degradation) .
- Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) track compound accumulation in the brain vs. plasma .
- Prodrug optimization : Modify polar groups (e.g., cyano substituents) to enhance blood-brain barrier penetration .
Basic Question
Q. What are the stability profiles under varying experimental conditions?
- Thermal stability : TGA/DSC analysis reveals decomposition points (e.g., 473–475 K for related acetamides) .
- pH sensitivity : Hydrolysis of the spirocyclic amide is minimized in neutral buffers but accelerates in acidic/basic media .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyanocyclohexyl group .
Advanced Question
Q. How can synthetic by-products be minimized during large-scale production?
- Catalyst optimization : Replace Cu(OAc)₂ with CuI (1 mol%) to reduce copper leaching .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-alkylation .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent ratio, temperature) using response surface methodology .
Advanced Question
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Knockout models : CRISPR-edited cell lines (e.g., GABA receptor KO) confirm target specificity .
- Pull-down assays : Biotinylated analogs isolate binding partners from brain lysates for proteomic analysis .
- PET imaging : ¹⁸F-labeled derivatives map spatial distribution in live animal models .
Basic Question
Q. How is purity assessed, and what thresholds are acceptable for research use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
